N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-2-26-17-9-3-14(4-10-17)11-19(24)22-12-18-13-23(20(25)27-18)16-7-5-15(21)6-8-16/h3-10,18H,2,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPLANSERWEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 4-chlorobenzaldehyde with an amino alcohol to form the oxazolidinone intermediate. This intermediate is then reacted with ethyl 4-ethoxyphenylacetate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Methoxy derivatives and other substituted products.
Scientific Research Applications
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in the Oxazolidinone Class
Compound 45 ():
- Structure : (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide.
- Key Differences : Replaces the 4-ethoxyphenyl group with a nitroimidazole-piperazine side chain.
- Activity : Exhibits an MIC of 200 nM against Gram-positive bacteria (e.g., Enterococcus faecalis MTCC 430) due to enhanced nitroimidazole-mediated anaerobic activity .
Ranbezolid ():
- Structure : (S)-N-((3-(3-fluoro-4-(4-((5-nitrofuran-2-yl)methyl)piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.
- Key Differences : Features a nitrofuran moiety linked via piperazine.
- Activity : Broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The nitrofuran group enhances redox-activated bactericidal effects .
- Comparison: The target compound lacks a redox-active group, suggesting bacteriostatic rather than bactericidal effects, typical of older oxazolidinones like linezolid.
Morpholino Derivative ():
- Structure: (S)-N-[[3-(4-fluoro-3-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl]acetamide.
- Key Differences: Substitutes 4-chlorophenyl with 4-fluoro-3-morpholinophenyl.
- Activity: Broad-spectrum activity against Gram-positive and Gram-negative pathogens due to morpholino-enhanced membrane permeability .
- Comparison : The target compound’s 4-ethoxyphenyl group may limit Gram-negative activity but improve pharmacokinetic stability via reduced metabolic oxidation.
Non-Oxazolidinone Analogues with Acetamide Moieties
Indazole Derivatives ():
- Structure : N-(5-substituted-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide.
- Key Differences: Replaces oxazolidinone with an indazole core.
- Activity : Anti-proliferative activity in cancer cell lines, highlighting the 4-ethoxyphenyl acetamide’s role in intercalation or kinase inhibition .
- Comparison : Demonstrates the 4-ethoxyphenyl acetamide’s versatility beyond antibacterial applications.
Oxadiazolidinone Derivatives ():
- Structure : 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide.
- Key Differences: Oxadiazolidinone core instead of oxazolidinone.
- Activity: Primarily antifungal due to the oxadiazolidinone’s affinity for fungal cytochrome P450 .
- Comparison: The oxazolidinone core in the target compound is more selective for bacterial ribosomes.
Structure-Activity Relationship (SAR) Insights
- 4-Chlorophenyl vs. 4-Fluorophenyl: Halogen substitution at the oxazolidinone’s phenyl ring (e.g., 4-chloro in the target compound vs. 4-fluoro in ) affects electron-withdrawing properties, influencing ribosomal binding affinity .
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound offers greater metabolic stability compared to methoxy-substituted analogs (e.g., ), as ethyl groups resist hepatic demethylation .
- Acetamide Linkers: Methyl bridges (target compound) vs. piperazine () or morpholino () spacers modulate solubility and bacterial uptake.
Biological Activity
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features an oxazolidinone ring, which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that compounds with oxazolidinone structures exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential antiparasitic activity and effects on various cell lines.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of oxazolidinone derivatives. For instance, compounds similar to this compound have shown promising results against Leishmania species. The IC50 values for related compounds ranged from 18.9 to 61.7 µM, indicating significant antiparasitic effectiveness .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets within the parasite. These interactions can disrupt essential cellular processes, leading to reduced viability of the parasites.
Case Studies and Research Findings
- Study on Antiparasitic Activity : A study conducted on oxazolidinone derivatives demonstrated that modifications in the phenyl substituents significantly influenced their antiparasitic efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity against Leishmania species compared to those with electron-donating groups .
- Cell Line Testing : In vitro tests conducted on various cell lines showed that derivatives of oxazolidinones, including those structurally related to this compound, displayed cytotoxic effects at varying concentrations. The selectivity index (SI), which measures the toxicity to host cells versus parasites, was reported to be favorable in several cases, suggesting a potential therapeutic window .
Data Table: Biological Activity Summary
| Activity | IC50 (µM) | Selectivity Index | Remarks |
|---|---|---|---|
| Antiparasitic | 18.9 - 61.7 | 8 - 9 | Effective against Leishmania species |
| Cytotoxicity (Cell Lines) | Varies | >7.4 | Favorable SI indicates potential therapeutic use |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
